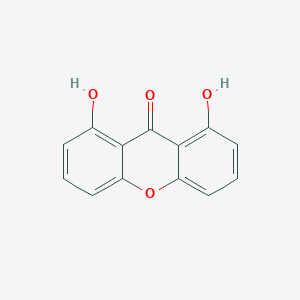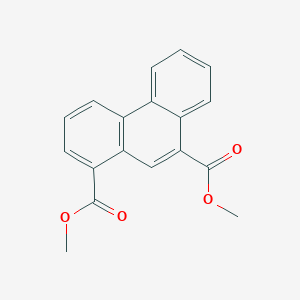
Dimethyl phenanthrene-1,9-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl phenanthrene-1,9-dicarboxylate is a polycyclic aromatic hydrocarbon derivative. Compounds in this category are of significant interest due to their stability, solubility, and optical properties. These characteristics make them valuable in various fields, including supramolecular chemistry, environmental chemistry, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl phenanthrene-1,9-dicarboxylate can be synthesized through several methods. One common approach involves the intermolecular [4+2] benzannulation reaction between a functionalized biaryl derivative and an alkyne. This method is straightforward and efficient for constructing polycyclic aromatic phenanthrene units . Another method involves the palladium-catalyzed decarboxylative reaction between 2-arylbenzoic acids and alkynes . Additionally, iron-catalyzed reactions between 2-biaryl magnesium bromides and alkynes, iridium-catalyzed coupling of 2-arylbenzoyl chlorides with alkynes, and rhodium-catalyzed oxidative benzannulation of (2-arylphenyl)boronic acids with alkynes have also been reported .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of phenylboronic acid and dimethyl but-2-ynedioate as starting materials. The reaction is catalyzed by silver carbonate and potassium persulfate as the oxidant . This method is advantageous due to its operational simplicity and high efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl phenanthrene-1,9-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, silver carbonate, potassium persulfate, and various alkynes and aryl derivatives . The reaction conditions often involve high temperatures and pressures, as well as the use of strong acids or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed decarboxylative reaction typically yields polycyclic aromatic phenanthrene units .
Wissenschaftliche Forschungsanwendungen
Dimethyl phenanthrene-1,9-dicarboxylate has numerous scientific research applications In chemistry, it is used to study the properties and reactions of polycyclic aromatic hydrocarbons In biology, it is used to investigate the interactions between aromatic compounds and biological moleculesIn industry, it is used in the production of advanced materials with unique optical and electronic properties .
Wirkmechanismus
The mechanism of action of dimethyl phenanthrene-1,9-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, which can influence its reactivity and binding properties. Additionally, its carboxylate groups can form hydrogen bonds and coordinate with metal ions, further affecting its behavior in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to dimethyl phenanthrene-1,9-dicarboxylate include dimethyl phenanthrene-9,10-dicarboxylate and dimethyl 9,10-diphenylphenanthrene-2,7-dicarboxylate . These compounds share similar aromatic structures and functional groups, but differ in the positions of their carboxylate groups and additional substituents.
Uniqueness: this compound is unique due to its specific carboxylate group positions, which influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for studying the effects of structural variations on the properties and applications of polycyclic aromatic hydrocarbons .
Eigenschaften
CAS-Nummer |
7473-77-0 |
|---|---|
Molekularformel |
C18H14O4 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
dimethyl phenanthrene-1,9-dicarboxylate |
InChI |
InChI=1S/C18H14O4/c1-21-17(19)14-9-5-8-12-11-6-3-4-7-13(11)16(10-15(12)14)18(20)22-2/h3-10H,1-2H3 |
InChI-Schlüssel |
IFFSYXZUYBQZLH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC2=C1C=C(C3=CC=CC=C23)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


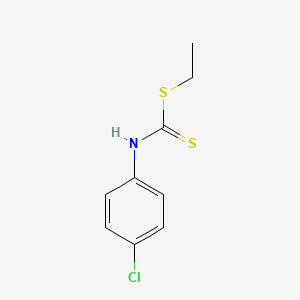
![5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl](/img/structure/B14009051.png)

![Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B14009057.png)
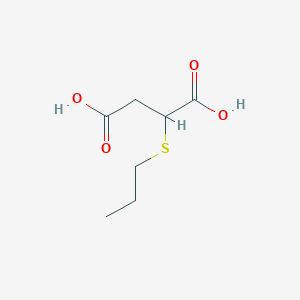
![2,2'-[(2-Chlorophenyl)methylene]bis(4-methylphenol)](/img/structure/B14009061.png)
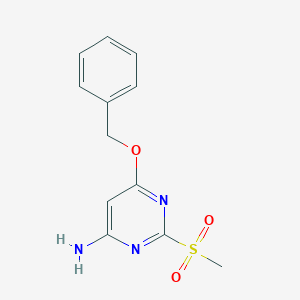
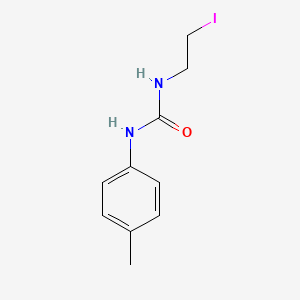
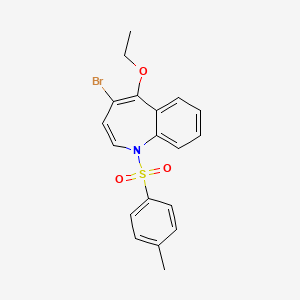

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide](/img/structure/B14009094.png)
![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14009102.png)
![4-[3-(4-aminophenyl)phenyl]aniline](/img/structure/B14009105.png)
